An In-depth Technical Guide to 6-Sulfonicotinic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to 6-Sulfonicotinic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 6-sulfonicotinic acid. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of this molecule's chemical personality and its potential in synthetic chemistry and materials science. The introduction of a sulfonic acid moiety onto the nicotinic acid scaffold dramatically alters its physicochemical properties, opening new avenues for its application. This guide is structured to provide not just the "what," but the "why" and "how," empowering researchers to leverage the unique characteristics of this versatile building block.
Molecular Architecture and Identification
6-Sulfonicotinic acid, systematically named 6-sulfopyridine-3-carboxylic acid , is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a sulfonic acid group (-SO₃H) at the 6-position of the pyridine ring. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.
The fundamental identifiers for this compound are:
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Molecular Formula: C₆H₅NO₅S[2]
The structure combines the aromatic, electron-deficient pyridine ring with two acidic functional groups: a carboxylic acid at the 3-position and a sulfonic acid at the 6-position. This dual functionality is key to its utility.
Structural Isomers
The positional isomerism of the sulfonic acid group on the nicotinic acid backbone gives rise to other isomers, such as pyridine-3-sulfonic acid. The specific placement of the sulfonic acid group at the 6-position in 6-sulfonicotinic acid has a profound impact on the molecule's electronic distribution and, consequently, its chemical behavior.
Physicochemical Properties: A Tale of Two Acids
The dual acidic nature of 6-sulfonicotinic acid dictates its physical and chemical properties. While specific experimental data for some properties are not widely published, we can infer and predict its behavior based on the known characteristics of its constituent functional groups and related compounds.
Physical State and Solubility
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Appearance: Based on related compounds, 6-sulfonicotinic acid is expected to be a white to off-white crystalline solid.
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Melting Point: A reported melting point for 6-sulfonicotinic acid is 310°C, though this value may vary and would benefit from further experimental verification.[4] The high melting point is indicative of strong intermolecular forces, likely hydrogen bonding, facilitated by the two acidic protons.
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Solubility: The presence of both a sulfonic acid and a carboxylic acid group suggests a high degree of polarity.
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Water: Expected to be soluble in water due to the formation of strong hydrogen bonds. The solubility of the parent compound, nicotinic acid, in water is known, and the addition of the highly polar sulfonic acid group should enhance aqueous solubility.[5][6]
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Polar Organic Solvents: Likely to show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and some solubility in polar protic solvents like ethanol.[5][6][7][8]
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Nonpolar Organic Solvents: Expected to have very low solubility in nonpolar solvents such as diethyl ether or alkanes.
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Acidity (pKa)
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Sulfonic Acid Group (-SO₃H): Sulfonic acids are strong acids. For instance, benzenesulfonic acid has a pKa of approximately -2.5 in water.[9] The sulfonic acid group on the pyridine ring is expected to have a similarly low pKa, making it a strong proton donor.
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Carboxylic Acid Group (-COOH): The pKa of the carboxylic acid group in nicotinic acid is approximately 4.8.[10] The presence of the electron-withdrawing sulfonic acid group at the 6-position will likely decrease the pKa of the carboxylic acid, making it a stronger acid than unsubstituted nicotinic acid.
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Pyridine Nitrogen: The pyridinium ion has a pKa of about 5.2.[10] The electron-withdrawing nature of both the sulfonic and carboxylic acid groups will decrease the basicity of the ring nitrogen, resulting in a lower pKa for its conjugate acid.
This trifunctional nature makes 6-sulfonicotinic acid a versatile molecule for pH-dependent applications and for forming a variety of salts.
Synthesis and Purification: A Practical Approach
The most common laboratory and industrial synthesis of 6-sulfonicotinic acid involves the direct sulfonation of nicotinic acid. This electrophilic aromatic substitution reaction requires harsh conditions due to the electron-deficient nature of the pyridine ring.
Experimental Protocol: Sulfonation of Nicotinic Acid
This protocol is a generalized procedure based on established methods for aromatic sulfonation.
Materials:
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Nicotinic Acid
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Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃) or Chlorosulfonic Acid
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Ice Bath
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Saturated Sodium Chloride Solution
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Deionized Water
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Ethanol
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, carefully add nicotinic acid.
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Addition of Sulfonating Agent: Cool the flask in an ice bath. Slowly and cautiously add fuming sulfuric acid to the nicotinic acid with continuous stirring. The reaction is highly exothermic.
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Heating: Once the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain it for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
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Precipitation and Isolation: The product, 6-sulfonicotinic acid, may precipitate upon cooling and dilution. If necessary, "salting out" with a saturated sodium chloride solution can aid precipitation. The crude product is then collected by vacuum filtration and washed with cold deionized water.
Purification: Recrystallization
The crude product can be purified by recrystallization.
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Solvent Selection: A mixture of ethanol and water is often a suitable solvent system.
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Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent mixture.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
The purity of the final product should be verified by measuring its melting point and using spectroscopic techniques.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the sulfonic and carboxylic acid groups.
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O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 3300-2500 cm⁻¹.[11]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1760-1690 cm⁻¹.[11]
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S=O Stretch (Sulfonic Acid): Strong absorptions typically found in the regions of 1350-1340 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric).
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S-O Stretch (Sulfonic Acid): A strong absorption in the 1060-1030 cm⁻¹ region.
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Aromatic C-H and C=C/C=N Stretches: Weaker absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum in a solvent like D₂O or DMSO-d₆ would show three distinct aromatic proton signals. Due to the electron-withdrawing nature of both substituents, all aromatic protons will be shifted downfield. The coupling constants will be indicative of their positions on the pyridine ring.
¹³C NMR: The carbon NMR spectrum will show six distinct signals: five for the pyridine ring carbons and one for the carboxylic acid carbon. The carbons attached to the electron-withdrawing groups (C3 and C6) will be significantly deshielded.
Applications in Research and Development
The unique bifunctional nature of 6-sulfonicotinic acid makes it a valuable intermediate in several areas of chemical research and development.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The modification of a parent molecule with a sulfonic acid group is a common strategy in medicinal chemistry to enhance water solubility and alter pharmacokinetic properties.[1] 6-Sulfonicotinic acid can serve as a building block for the synthesis of novel drug candidates.[13] The carboxylic acid and sulfonic acid groups provide handles for further chemical transformations, such as amidation or esterification, to build more complex molecular architectures. For instance, sulfonamide derivatives of nicotinic acid have been investigated for their potential therapeutic activities.[14]
Building Block for Solid Acid Catalysts
There is a growing interest in developing heterogeneous (solid) acid catalysts to replace corrosive and difficult-to-recycle liquid acids in industrial processes.[15] The sulfonic acid group is a strong Brønsted acid site. 6-Sulfonicotinic acid can be immobilized onto solid supports, such as silica or polymers, to create novel solid acid catalysts. These materials can be used to catalyze a variety of organic reactions, including esterifications, transesterifications, and alkylations, offering advantages in terms of catalyst recovery and reuse.[15]
Safety and Handling
-
Corrosivity: As a strong acid, 6-sulfonicotinic acid is expected to be corrosive.
-
Irritation: It is likely to be a skin and eye irritant.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Conclusion and Future Outlook
6-Sulfonicotinic acid is a molecule with significant untapped potential. Its dual functionality as a strong sulfonic acid and a modifiable carboxylic acid, combined with the unique electronic properties of the pyridine ring, makes it a valuable tool for chemists in both academic and industrial settings. Future research will likely focus on the development of novel APIs derived from this scaffold, as well as the design of more sophisticated and efficient solid acid catalysts for green chemistry applications. As our understanding of this compound grows, so too will the breadth of its applications.
References
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Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]
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Ferreira, O., et al. (n.d.). Solubility of nicotinic acid in six solvents. Retrieved from [Link]
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American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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ChemWhat. (n.d.). 6-磺菸鹼酸CAS#: 17624-03-2. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and applications of highly efficient, reusable, sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. Retrieved from [Link]
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Michigan State University. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]
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PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]
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ACS Publications. (2023, October 16). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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WIPO Patentscope. (2022, December 8). SULFONAMIDO NICOTINIC ACID DERIVATIVE AND AMIDE NICOTINIC ACID DERIVATIVE, AND PREPARATION METHODS THEREFOR AND USES THEREOF. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
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PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
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